2-(1,3-benzodioxol-5-yl)-3-hydroxy-1,5,6,7-tetrahydro-4H-indol-4-one
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Overview
Description
2-(1,3-benzodioxol-5-yl)-3-hydroxy-1,5,6,7-tetrahydro-4H-indol-4-one is a complex organic compound that features a benzodioxole moiety fused with an indole structure. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-benzodioxol-5-yl)-3-hydroxy-1,5,6,7-tetrahydro-4H-indol-4-one typically involves multi-step organic reactions. One common method includes the Pd-catalyzed C-N cross-coupling reaction, which is used to introduce the benzodioxole group into the indole structure . The reaction conditions often involve the use of palladium catalysts, such as tris(dibenzylideneacetone)dipalladium, and bases like cesium carbonate .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-benzodioxol-5-yl)-3-hydroxy-1,5,6,7-tetrahydro-4H-indol-4-one can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzodioxole moiety.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium catalysts for cross-coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.
Scientific Research Applications
2-(1,3-benzodioxol-5-yl)-3-hydroxy-1,5,6,7-tetrahydro-4H-indol-4-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antifungal and anticancer properties
Mechanism of Action
The mechanism of action of 2-(1,3-benzodioxol-5-yl)-3-hydroxy-1,5,6,7-tetrahydro-4H-indol-4-one involves modulation of biochemical pathways. Specifically, it can affect microtubule assembly by suppressing tubulin polymerization or stabilizing microtubule structure, leading to mitotic blockade and cell apoptosis. This mechanism is particularly relevant in its anticancer activity.
Comparison with Similar Compounds
Similar Compounds
1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: These compounds share a similar indole and benzodioxole structure and have been studied for their anticancer properties.
Benzo[d][1,3]dioxole substituted organo selenium compounds: These compounds also feature the benzodioxole moiety and have applications in organic synthesis and pharmacology.
Uniqueness
2-(1,3-benzodioxol-5-yl)-3-hydroxy-1,5,6,7-tetrahydro-4H-indol-4-one is unique due to its specific combination of the benzodioxole and indole structures, which confer distinct chemical reactivity and biological activity. Its ability to modulate microtubule assembly sets it apart from other similar compounds.
Properties
Molecular Formula |
C15H13NO4 |
---|---|
Molecular Weight |
271.27 g/mol |
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-3-hydroxy-1,5,6,7-tetrahydroindol-4-one |
InChI |
InChI=1S/C15H13NO4/c17-10-3-1-2-9-13(10)15(18)14(16-9)8-4-5-11-12(6-8)20-7-19-11/h4-6,16,18H,1-3,7H2 |
InChI Key |
SJXPUHBRRFFSEZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C(=O)C1)C(=C(N2)C3=CC4=C(C=C3)OCO4)O |
Origin of Product |
United States |
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